methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJVPVMBBDODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate typically involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with suitable reagents. One common method involves the reaction of 5-methyl-2-(1H-pyrrol-1-yl)aniline with 2-methylquinoline, producing the desired compound in moderate yields . The reaction conditions often include the use of metal catalysts such as copper or iron and a green oxidant like molecular oxygen .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and cost-effective synthetic routes involving readily available starting materials and environmentally friendly reagents is preferred. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate exhibits promising antiproliferative properties , making it a candidate for cancer research. Its derivatives have shown antibacterial and antifungal activities, suggesting broader biological applications. The compound interacts with various biological targets, particularly enzymes involved in cellular proliferation pathways, indicating its potential as a lead compound for drug development targeting diseases like cancer .
Materials Science
The unique structure of this compound makes it suitable for applications in organic electronics and photonic materials. Its electronic properties can be tuned through chemical modifications, potentially leading to new materials with enhanced performance characteristics.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility allows for the development of new compounds with diverse functionalities .
Case Studies and Research Findings
- Anticancer Activity : A study investigated the anticancer potential of pyrroloquinoxaline derivatives, including this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent.
- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This opens avenues for the development of new antibiotics based on this scaffold .
- Material Applications : The compound has been evaluated for its use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Studies demonstrated that incorporating this compound into device architectures improved overall efficiency and stability compared to traditional materials.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 5-methyl-4,5-dihydro-4-oxo-pyrrolo[1,2-a]quinoxaline-2-carboxylate | Structure | Contains an ethyl group; potential for different biological activity |
| N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide | Structure | Sulfonamide moiety adds distinct pharmacological properties |
| Substituted phenylaminopyrrolo[1,2-a]quinoxaline derivatives | Structure | Variations in substitution patterns lead to diverse biological activities |
This compound stands out due to its specific functional groups that confer unique reactivity and biological properties compared to its analogs.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Akt kinase, a key regulator of cell survival and proliferation . By inhibiting Akt kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrrolo[1,2-a]quinoxaline vs. Quinoxaline Derivatives: Unlike simpler quinoxaline derivatives (e.g., methyl quinoxaline-7-carboxylate 1,4-di-N-oxide), the pyrrolo-fused ring in the target compound introduces additional steric and electronic effects.
- Functional Group Variations: Carboxylate vs. Carbonitrile: Substitution at position 7 with a carbonitrile group (e.g., 5-(2-chloro-6-fluorobenzyl)-4-oxo-pyrrolo[1,2-a]quinoxaline-7-carbonitrile) reduces polarity but increases lipophilicity (XlogP ~2.8 vs. ~1.5 for carboxylates) . Ester Chain Length: Ethyl esters (e.g., ethyl 3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate) exhibit marginally lower melting points (248–251°C) compared to methyl esters, likely due to reduced crystallinity .
Substituent Effects on Physicochemical Properties
Key Research Findings
Functional Group Impact : Carboxylate esters improve aqueous solubility, whereas carbonitriles enhance bioavailability in lipid-rich environments .
Synthetic Efficiency : Ethyl esters are synthetically favorable (84% yield) compared to methyl amides (4% yield), highlighting the trade-off between substituent complexity and reaction efficiency .
Biological Specificity: The 1,4-di-N-oxide moiety in quinoxaline derivatives is critical for antitubercular activity, but its absence in pyrroloquinoxalines shifts efficacy toward antinocardial targets .
Biological Activity
Methyl 4-oxo-4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fused pyrrole and quinoxaline ring system. Its molecular formula is with a molecular weight of 242.23 g/mol. The compound's unique structure contributes to its diverse biological activities.
Induction of Apoptosis
Research indicates that compounds within the quinoxaline family, including this compound, can induce apoptosis in various cancer cell lines in a dose-dependent manner. This mechanism may involve the activation of specific biochemical pathways that lead to programmed cell death, making it a candidate for anticancer therapies.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of quinoxaline exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens, including protozoan infections such as those caused by Entamoeba histolytica. The compound's ability to inhibit thioredoxin reductase activity in E. histolytica has been highlighted as a key mechanism behind its antiamoebic effects .
Cytotoxicity Against Leukemia Cell Lines
A study evaluated the cytotoxic effects of this compound against human leukemia cell lines (K562 and HL60). The compound exhibited notable antiproliferative activity with an IC50 value of approximately 3.5 µM against K562 cells, comparable to established reference drugs. However, it showed reduced efficacy against HL60 cells with an IC50 of 15 µM .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| K562 | 3.5 | 4.5 (JG454) |
| HL60 | 15 | 5.5 (A6730) |
| U937 | >20 | 8.0 (A6730) |
Inhibition of Entamoeba histolytica
Further investigations into the antiamoebic properties revealed that this compound derivatives demonstrated significant activity against E. histolytica, with IC50 values ranging from 0.331 to 3.56 µM—lower than that of metronidazole (IC50 = 4.5 µM). The mechanism involved oxidative stress induction and disruption of cellular integrity in treated trophozoites .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Intramolecular cyclization | Carboxamide, aromatic halide | "Good"* | High regioselectivity |
| Oxidative cyclization | O₂, I₂, DMSO, 60°C | 62–85 | Eco-friendly, scalable |
*Exact yield not reported in .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirms regiochemistry and substitution patterns (e.g., distinguishing between 4H/5H tautomers).
- Mass spectrometry (MS) : Validates molecular weight (e.g., 299.32 g/mol for a related derivative ).
- X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems .
- InChI/InChI Key : Provides standardized structural identifiers (e.g.,
NONXBGJFBUNSAD-UHFFFAOYSA-Nfor a derivative ).
Basic: How should researchers design experiments to optimize reaction conditions for pyrrolo[1,2-a]quinoxaline synthesis?
Methodological Answer:
Use statistical design of experiments (DoE) to minimize trial-and-error:
- Factorial design : Test variables like temperature, catalyst loading, and solvent polarity systematically .
- Response surface methodology (RSM) : Identify optimal conditions for yield and purity .
- Example : Wang et al. optimized oxidative conditions by varying I₂ concentration and reaction time, achieving 85% yield .
Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrrolo[1,2-a]quinoxaline derivatives?
Methodological Answer:
- Systematic SAR studies : Vary substituents (e.g., electron-withdrawing groups at position 4) and correlate with bioassay results .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability .
- Computational docking : Predict binding affinities to targets like kinases or GPCRs to rationalize discrepancies .
Basic: What safety protocols are essential when handling pyrrolo[1,2-a]quinoxaline derivatives?
Methodological Answer:
- Hazard classification : Derivatives may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency protocols (e.g.,
+44(0)1840 212137for Key Organics Ltd. emergencies ).
Advanced: How can multi-step synthesis pathways for methyl 4-oxo derivatives be optimized to improve scalability?
Methodological Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .
- Flow chemistry : Continuous reactors reduce side reactions and improve heat management .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Advanced: What computational tools are effective for predicting reaction pathways in pyrrolo[1,2-a]quinoxaline synthesis?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers .
- Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., ICReDD’s workflow ).
- Example : ICReDD combines DFT and ML to reduce development time by 50% in similar heterocyclic systems .
Basic: How can researchers validate the purity of this compound?
Methodological Answer:
- HPLC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Confirm C, H, N composition (e.g., C₁₆H₁₇N₃O₃ for a related compound ).
Advanced: What interdisciplinary approaches enhance the development of novel pyrrolo[1,2-a]quinoxaline derivatives?
Methodological Answer:
- Chemical informatics : Use PubChem/DSSTox databases to mine structural analogs and bioactivity data .
- Hybrid experimentation : Integrate high-throughput screening with automated synthesis platforms .
- Case study : ICReDD’s fusion of computational, informational, and experimental sciences accelerated reaction discovery .
Advanced: How do steric and electronic effects influence the reactivity of the pyrrolo[1,2-a]quinoxaline core?
Methodological Answer:
- Steric effects : Bulky substituents at position 7 hinder cyclization, requiring higher temperatures .
- Electronic effects : Electron-deficient quinoxaline rings favor nucleophilic attacks at position 4 .
- Kinetic studies : Use stopped-flow NMR to measure rate constants under varying electronic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
